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molecular formula C16H16BrClO B8319265 (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Cat. No. B8319265
M. Wt: 339.7 g/mol
InChI Key: JZWMKTOFZFXAJB-UHFFFAOYSA-N
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Patent
US07754188B2

Procedure details

To a solution of 4-(4-chlorophenyl)-3-(3-bromophenyl)-2-butanone (1.55 kg, 4.6 mol) in tetrahydrofuran (8.4 L) at −60° C. was added L-selectride (1.0 M in tetrahydrofuran, 5.3 L, 5.3 mol), and the reaction mixture was allowed to slowly warm up to room temperature overnight. The mixture was cooled back to 0° C., and was quenched by slow addition of acetone, aqueous sodium hydroxide (2.5 N, 8.5 L, 21 mol) and 30% hydrogen peroxide (2.1 L, 21 mol). After stirig at room temperature for 13 h, the reaction mixture was diluted with toluene (30 L). The organic layer was separated, washed with water (2×12 L), and concentrated to give the title compound as an oil. 1H NMR (500 MHz, CD3OD): δ 7.40 (s, 1H), 7.30 (d, 1H), 7.28-7.10 (m, 4H), 7.04 (d, 2H), 3.98 (m, 1H), 3.12 (dd, 1H), 2.90 (dd, 1H), 2.80 (m, 1H), 1.08 (d, 3H).
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
5.3 L
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
8.5 L
Type
reactant
Reaction Step Three
Quantity
2.1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=2)[C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1.CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].[OH-].[Na+].OO>O1CCCC1.C1(C)C=CC=CC=1.CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=2)[CH:10]([OH:12])[CH3:11])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.55 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(C)=O)C1=CC(=CC=C1)Br
Name
Quantity
5.3 L
Type
reactant
Smiles
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
Name
Quantity
8.4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
8.5 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.1 L
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled back to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×12 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C)O)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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